molecular formula C10H6N2O B3059530 6-Hydroxyquinoline-2-carbonitrile CAS No. 52313-34-5

6-Hydroxyquinoline-2-carbonitrile

Cat. No.: B3059530
CAS No.: 52313-34-5
M. Wt: 170.17 g/mol
InChI Key: IXFQKRWFXAANSY-UHFFFAOYSA-N
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Description

6-Hydroxyquinoline-2-carbonitrile is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of both a hydroxyl group and a nitrile group in the quinoline ring makes this compound a compound of interest for researchers.

Biochemical Analysis

Biochemical Properties

6-Hydroxyquinoline-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form complexes with metal ions such as Cu2+, Zn2+, and Fe3+, which can affect the activity of metalloenzymes . These interactions can lead to either inhibition or activation of the enzymes, depending on the specific context and conditions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including MCF-7, HCT-116, HepG-2, and A549 . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that can inhibit or activate enzymatic activity . Additionally, it can interfere with gene expression by binding to DNA or RNA, leading to changes in the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that its effects on cellular function can persist, with continued inhibition of cell proliferation and induction of apoptosis observed over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites that can be excreted from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can also be influenced by its lipophilicity, which affects its ability to cross cell membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyquinoline-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield this compound. The reaction typically requires heating and can be carried out in a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyquinoline-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinoline-2,6-dione.

    Reduction: The nitrile group can be reduced to an amine group, resulting in 6-aminoquinoline-2-carbonitrile.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline-2,6-dione.

    Reduction: 6-Aminoquinoline-2-carbonitrile.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

6-Hydroxyquinoline-2-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in various applications, including as a fungicide and in organic light-emitting diodes.

    6-Methoxyquinoline-2-carbonitrile: Similar structure but with a methoxy group instead of a hydroxyl group, which can affect its reactivity and applications.

    Quinoline-2-carbonitrile: Lacks the hydroxyl group, which may reduce its metal-chelating ability and biological activity.

Uniqueness

6-Hydroxyquinoline-2-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group, which confer distinct chemical reactivity and biological activity. Its ability to chelate metal ions and participate in various chemical reactions makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

6-hydroxyquinoline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-8-2-1-7-5-9(13)3-4-10(7)12-8/h1-5,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFQKRWFXAANSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C#N)C=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560170
Record name 6-Hydroxyquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52313-34-5
Record name 6-Hydroxyquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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